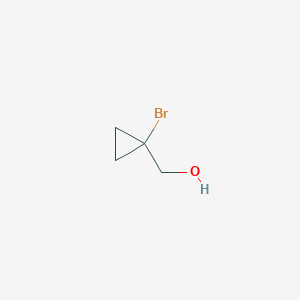

(1-Bromocyclopropyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

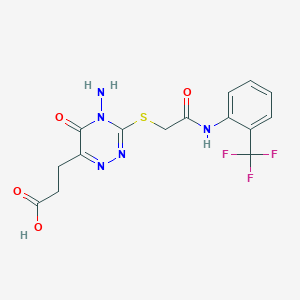

(1-Bromocyclopropyl)methanol is a useful research compound. Its molecular formula is C4H7BrO and its molecular weight is 151.003. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lipid Dynamics in Biological Membranes

Methanol, a common solubilizing agent, has been shown to significantly impact lipid dynamics in biological membranes. Research demonstrates that under increasing methanol concentrations, there is enhanced mixing and kinetics in lipid transfer and flip-flop processes. This finding is crucial for understanding the structure-function relationship in bilayer composition, including lipid asymmetry, which is vital for cell survival and protein reconstitution (Nguyen et al., 2019).

Reactions in Solvolysis Conditions

The reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol demonstrates varied outcomes based on the presence of bases or electrophilic agents like AgNO3. This study provides insights into how different conditions affect the reactivity and stability of cyclopropanes, which is valuable for understanding reaction mechanisms in organic synthesis (Aksenov & Terent'eva, 1978).

Methanol-Dependent Microorganisms

Studies have explored the engineering of microorganisms like Corynebacterium glutamicum for methanol-dependent growth and production. These microorganisms utilize methanol and xylose, assimilating carbon from methanol into various cellular components. This research has implications for bioproduction and bioconversion of methanol into valuable chemicals (Tuyishime et al., 2018).

Methanol in Industrial Biotechnology

Methanol's role as a building block in the chemical industry is underscored by its synthesis from both petrochemical and renewable resources. Methylotrophic bacteria, which can utilize methanol as a carbon and energy source, are being explored for the development of bioprocesses. These processes can potentially replace traditional petrochemical methods, demonstrating methanol's significance in sustainable industrial applications (Schrader et al., 2009).

Methanol in Catalysis and Synthesis

Research has shown methanol's effectiveness as a hydrogen source and C1 synthon in various catalytic processes. For instance, using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes has been reported. These findings highlight methanol's versatility in chemical synthesis, contributing to cleaner and cost-effective methods (Sarki et al., 2021).

Methanol-to-Olefins Catalysts

The deactivation mechanisms of SAPO-34 materials used as methanol-to-olefin (MTO) catalysts have been investigated. This research provides insights into the deactivation process, crucial for improving catalyst efficiency and lifespan. Such studies contribute to the advancement of catalytic processes in chemical production (Dai et al., 2013).

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in organic synthesis and may interact with various biological targets depending on the specific context .

Mode of Action

For instance, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by other groups . This could potentially lead to changes in the target molecules, affecting their function .

Biochemical Pathways

It’s worth noting that methanol and its derivatives can be metabolized by certain organisms through specific pathways . The effects of (1-Bromocyclopropyl)methanol on these or other pathways would depend on its specific interactions with biological molecules.

Pharmacokinetics

Metabolism and excretion would depend on the specific interactions of the compound with metabolic enzymes and transporters .

Result of Action

They might cause changes in protein function, gene expression, or cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets .

Propriétés

IUPAC Name |

(1-bromocyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-4(3-6)1-2-4/h6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFDDISTWXHCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50915-29-2 |

Source

|

| Record name | (1-bromocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)

![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)

![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)

![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)